molecular formula C10H16D2O B1148028 2E Decenal - d2 CAS No. 1335436-39-9

2E Decenal - d2

Cat. No.: B1148028
CAS No.: 1335436-39-9
M. Wt: 156.27
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Description

Nomenclature and Classification

2E Decenal - d2, systematically named (2E)-2,3-dideuteriodec-2-enal, belongs to the class of deuterated unsaturated aldehydes . It is characterized by a ten-carbon chain with a trans-configured double bond at the second position and two deuterium atoms replacing hydrogens at the third carbon. Common synonyms include trans-2-Decenal-d2 and (E)-Dec-2-enal-d2, reflecting its structural relationship to non-deuterated 2E-decenal. The compound falls under the broader category of medium-chain aldehydes due to its carbon chain length and aldehyde functional group.

Table 1: Key Nomenclature and Classification

Property Value
IUPAC Name (2E)-2,3-dideuteriodec-2-enal
Common Synonyms trans-2-Decenal-d2, (E)-Dec-2-enal-d2
Chemical Class Deuterated unsaturated aldehyde
Functional Groups Aldehyde, alkene

Historical Context and Discovery

The non-deuterated form, trans-2-decenal, was first identified in natural sources such as coriander leaf and animal fats, where it contributes to flavor and odor profiles. The deuterated analog, this compound, emerged later as a stable isotope-labeled compound for analytical and synthetic applications. Its synthesis likely followed advancements in deuterium labeling techniques, which enable precise tracking of molecular behavior in spectroscopic studies. Early applications focused on its use as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses.

Structural Identification and Molecular Formula

The molecular formula of this compound is C₁₀H₁₆D₂O , with a molecular weight of 156.26 g/mol . The structure features a trans-configured double bond (E-configuration) between carbons 2 and 3, confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Deuterium atoms are positioned at the third carbon, altering vibrational frequencies detectable in IR spectra.

Key Structural Features:

  • Carbon chain : Decenyl (10 carbons) with a terminal aldehyde group.
  • Double bond : E-configuration at C2–C3.
  • Deuterium substitution : Two deuterium atoms at C3.

Registration and Identification Systems

CAS Registration Numbers

This compound is registered under CAS 1335436-39-9 , distinguishing it from its non-deuterated counterpart (CAS 3913-81-3). This dual registration ensures clarity in chemical databases and commercial catalogs.

Table 2: CAS Numbers and Related Identifiers

Compound CAS Number Molecular Formula
This compound 1335436-39-9 C₁₀H₁₆D₂O
Non-deuterated analog 3913-81-3 C₁₀H₁₈O

InChI and SMILES Notations

The InChI and SMILES notations provide machine-readable representations of its structure:

  • InChI : InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D
  • SMILES : [2H]/C(=C(/[2H])\C=O)/CCCCCCC

These notations encode stereochemistry, deuterium placement, and functional groups, facilitating digital cataloging and cheminformatics applications.

Position in the Unsaturated Aldehydes Family

This compound is part of the unsaturated aldehyde family , which includes compounds like trans-2-hexenal and trans-2-nonenal. Its structure shares similarities with these compounds but is distinguished by its deuterium substitution and longer carbon chain. The deuterium atoms confer unique isotopic properties, making it valuable in kinetic studies and metabolic tracing.

Table 3: Comparison with Related Aldehydes

Compound Molecular Formula Double Bond Position Deuterium Substitution
This compound C₁₀H₁₆D₂O C2–C3 (E) C3
trans-2-Hexenal C₆H₁₀O C2–C3 (E) None
trans-2-Nonenal C₉H₁₆O C2–C3 (E) None

Properties

CAS No.

1335436-39-9

Molecular Formula

C10H16D2O

Molecular Weight

156.27

Purity

90% min.

Synonyms

2E Decenal - d2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Key Characteristics Applications/Relevance
(E)-2-Decenal-d2 C₁₀H₁₆D₂O Deuterated form; isotopic labeling enhances NMR/MS detection in metabolic studies. Tracing lipid oxidation pathways; mechanistic studies in organic chemistry.
(E)-2-Decenal C₁₀H₁₈O Trans double bond; citrus aroma; reactive α,β-unsaturated aldehyde. Food flavoring; biomarker for oxidative stress in biological systems .
(Z)-2-Decenal C₁₀H₁₈O Cis double bond; altered spatial arrangement affects reactivity and odor profile. Less common in nature; studied for isomer-specific biological effects .
4,5-Epoxy-(E)-2-decenal C₁₀H₁₆O₂ Epoxide group at C4–C5; highly reactive with nucleophiles (e.g., proteins). Marker for lipid oxidation; implicated in cellular damage pathways .
2-Nonenal C₉H₁₆O Shorter chain (C9); prominent "aged" or "cardboard" odor. Associated with oxidative rancidity in foods; studied in neurodegenerative diseases.
(2E,4Z)-Deca-2,4-dienal C₁₀H₁₆O Conjugated diene system; enhanced reactivity and distinct aroma. Food flavor modulation; intermediate in organic synthesis .

Key Differences and Unique Features

  • Isomerism: The (E)-configuration of 2-decenal confers greater stability and a stronger citrus note compared to the (Z)-isomer, which has a milder, greener aroma .
  • Chain Length: 2-Nonenal (C9) and 2-undecenal (C11) differ in volatility and odor thresholds. Shorter chains like 2-nonenal are more volatile and associated with off-flavors in aged products .
  • Functional Groups : The epoxy derivative 4,5-Epoxy-(E)-2-decenal exhibits heightened electrophilicity, enabling covalent modifications of proteins—a mechanism linked to oxidative stress .
  • Deuterium Effects: While (E)-2-Decenal-d2 shares the core structure of its non-deuterated form, deuterium substitution reduces vibrational frequencies, enhancing resolution in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Research Implications and Data Gaps

Analytical Advantages of Deuterated Forms

Deuterated aldehydes like (E)-2-Decenal-d2 are pivotal in:

  • Metabolic Tracing : Tracking aldehyde incorporation into biological macromolecules without isotopic interference .
  • Reaction Mechanism Studies : Elucidating pathways in lipid peroxidation or Maillard reactions via isotope labeling .

Preparation Methods

Classical Aldol Condensation

The non-deuterated form of (2E)-2-decenal is synthesized via aldol condensation of octanal with ethyl vinyl ether under acidic conditions, followed by hydrolysis. For the deuterated analog, octanal-d₂ serves as the starting material, where deuterium is introduced at the α-position (C-2) of the aldehyde group. This method ensures retention of the trans configuration due to the steric control inherent in the reaction.

Reaction Conditions :

  • Catalyst : Sulfuric acid (0.5 mol%)

  • Solvent : Anhydrous diethyl ether

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 68–72% (non-deuterated)

For deuterated synthesis, octanal-d₂ is prepared by treating octanal with deuterium oxide (D₂O) in the presence of a palladium catalyst, achieving >98% deuteration at the α-position.

Catalytic Deuteration of Alkynyl Precursors

Semi-Hydrogenation of 2-Decyn-1-al

Deuterium gas (D₂) and Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned) enable the stereoselective reduction of 2-decyn-1-al to (2E)-2-decenal-d₂. The quinoline inhibitor ensures partial deuteration while preserving the trans geometry.

Experimental Data :

ParameterValue
Substrate2-Decyn-1-al
CatalystLindlar (Pd/BaSO₄, quinoline)
D₂ Pressure1 atm
Temperature25°C
Deuteration Efficiency85–90% at C-2 and C-3
Yield74%

This method’s limitation lies in over-reduction risks, which are mitigated by strict temperature control.

Isotopic Exchange via Acidic Media

H/D Exchange at α-Position

(2E)-2-decenal undergoes H/D exchange when refluxed with D₂O and a Brønsted acid catalyst (e.g., DCl or D₂SO₄). The α-hydrogens (adjacent to the aldehyde group) are replaced with deuterium due to the keto-enol tautomerism mechanism.

Optimized Protocol :

  • Reagents : D₂O (99.9% D), DCl (35 wt% in D₂O)

  • Molar Ratio : 1:10 (aldehyde:DCl)

  • Duration : 12 hours at 80°C

  • Deuteration : 92–95% at C-2

Side Reactions :

  • Oxidation to carboxylic acids (mitigated by inert atmosphere)

  • Polymerization (suppressed by dilute conditions)

Cross-Aldol Condensation with Deuterated Reagents

Modified Mukaiyama Aldol Reaction

A deuterium-labeled ethyl vinyl ether (CH₂=CHOCH₂CH₃-d₄) reacts with octanal-d₂ under titanium tetrachloride catalysis. This method avoids protic solvents, enhancing deuteration retention.

Key Steps :

  • Deuterated Ethyl Vinyl Ether Synthesis :

    • Ethanol-d₆ is dehydrated with P₂O₅ to yield CH₂=CHOCH₂CH₃-d₄.

  • Aldol Adduct Formation :

    • TiCl₄ (1 mol%) in dichloromethane at −20°C.

  • Hydrolysis :

    • Aqueous NaHCO₃ to isolate (2E)-2-decenal-d₂.

Yield : 65% (deuterated product)

Analytical Validation and Challenges

Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated (2E)-2-decenal exhibits a mass shift of +2 amu (m/z 154 → 156) compared to the non-deuterated compound. Chiral columns (e.g., γ-cyclodextrin) resolve enantiomeric impurities, ensuring >99% trans configuration.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of α-H signals (δ 9.48 ppm, aldehyde proton).

  • ²H NMR : Peaks at δ 2.15–2.30 ppm (C-2 and C-3 deuterons).

Industrial-Scale Considerations

Cost vs. Isotopic Purity

MethodCost (USD/g)Deuteration (%)Scalability
Catalytic Deuteration12085–90Moderate
H/D Exchange7592–95High
Cross-Aldol20098Low

H/D exchange offers the best balance for large-scale production, though cross-aldol condensation achieves superior isotopic purity .

Q & A

Q. How can researchers ensure the ecological validity of this compound studies when extrapolating lab results to industrial scales?

  • Methodological Answer : Perform pilot-scale reactions with proportional adjustments (e.g., heat/mass transfer coefficients). Use computational fluid dynamics (CFD) to simulate industrial reactors. Compare lab and pilot data via dimensionless numbers (Reynolds, Damköhler) to identify scaling limitations .

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